![molecular formula C21H18BrClN2O3S B3489904 N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B3489904.png)
N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE: is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of bromine, chlorine, and sulfonamide groups in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. One common method includes:
Nitration and Reduction: Starting with 3-bromophenylamine, the compound undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Sulfonation: The amine is then reacted with 4-chloro-2-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Acetylation: Finally, the sulfonamide intermediate is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE: can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.
Hydrolysis: The amide and sulfonamide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange.
Oxidation: Potassium permanganate or chromium trioxide for oxidation.
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon.
Hydrolysis: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation may produce sulfoxides or sulfones.
Scientific Research Applications
N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE: has several applications in scientific research:
Medicinal Chemistry: As a sulfonamide, it may exhibit antimicrobial properties and is studied for potential use in treating bacterial infections.
Chemical Biology: The compound can be used as a probe to study enzyme interactions and protein functions.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The bromine and chlorine atoms may enhance binding affinity through halogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-BROMOPHENYL)-2-[N-(4-CHLOROPHENYL)BENZENESULFONAMIDO]ACETAMIDE
- N-(3-BROMOPHENYL)-2-[N-(4-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE
- N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]PROPIONAMIDE
Uniqueness
The uniqueness of N-(3-BROMOPHENYL)-2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDE lies in its specific combination of functional groups, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of both bromine and chlorine atoms, along with the sulfonamide and acetamide groups, provides a unique scaffold for drug design and chemical synthesis.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-chloro-2-methylanilino]-N-(3-bromophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3S/c1-15-12-17(23)10-11-20(15)25(29(27,28)19-8-3-2-4-9-19)14-21(26)24-18-7-5-6-16(22)13-18/h2-13H,14H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBPZVYTBOVWEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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